1-(6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC17380779
Molecular Formula: C9H13N3O4
Molecular Weight: 227.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O4 |
|---|---|
| Molecular Weight | 227.22 g/mol |
| IUPAC Name | 1-[6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H13N3O4/c13-5-6-3-10-4-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,6,8,10,13H,3-5H2,(H,11,14,15) |
| Standard InChI Key | IDNAQZWHCIFRFA-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC(CN1)N2C=CC(=O)NC2=O)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound, with the systematic name 1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4-dione, possesses the molecular formula C9H13N3O4 and a molecular weight of 227.22 g/mol. Its stereochemical configuration at the morpholine ring (2R,6S) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles. The hydroxymethyl (-CH2OH) group at position 6 of the morpholine ring introduces hydrogen-bonding capacity, which influences both solubility and receptor binding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 109205-43-8 |
| IUPAC Name | 1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4-dione |
| Molecular Formula | C9H13N3O4 |
| Molecular Weight | 227.22 g/mol |
| SMILES | C1C(OC(CN1)N2C=CC(=O)NC2=O)CO |
| Purity | ≥97% (HPLC) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
1H-NMR: A singlet at δ 5.07–5.18 ppm corresponds to the pyrimidine proton, while the hydroxymethyl group’s protons appear as a broad singlet near δ 3.50–3.70 ppm .
-
13C-NMR: The carbonyl carbons of the pyrimidine-dione resonate at δ 163.2 and 151.8 ppm, while the morpholine carbons appear between δ 45–65 ppm .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a two-step protocol :
-
Benzylation of 3-Methyl-6-Chlorouracil: Reacting 3-methyl-6-chlorouracil with benzyl bromides in tetrahydrofuran (THF) yields benzylated intermediates.
-
Morpholine Coupling: The intermediates undergo nucleophilic substitution with morpholine under reflux in the presence of triethylamine (Et3N) and potassium carbonate (K2CO3).
Reaction Scheme:
Biological Activity and Mechanism of Action
Cytotoxic Efficacy
In vitro assays against cancer cell lines reveal potent activity :
Table 2: Antiproliferative Activity (IC50, μM)
| Compound | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) |
|---|---|---|
| 2g | 19.60 ± 1.13 | 5.10 ± 2.12 |
| Cisplatin | 16.10 ± 1.10 | 11.20 ± 0.90 |
| 5-FU | 4.90 ± 0.83 | 3.80 ± 0.70 |
Compound 2g (structurally analogous to 1-(6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione) exhibits superior activity against SW480 cells compared to cisplatin, likely due to enhanced DNA intercalation .
Apoptosis Induction and Cell Cycle Arrest
-
Apoptosis Assay: Treatment with 10 μM 2g increases early apoptotic SW480 cells from 4.2% (control) to 34.7% .
-
Cell Cycle Analysis: G2/M phase arrest in MCF-7 cells (35.1% vs. 11.2% in controls) suggests tubulin polymerization inhibition .
Molecular Docking Studies
Docking into the DNA topoisomerase IIβ active site (PDB: 3QX3) shows a binding affinity of -9.2 kcal/mol, facilitated by:
-
Hydrogen bonds between the hydroxymethyl group and Asp479.
-
π-π stacking interactions between the pyrimidine ring and DNA bases .
Physicochemical and Pharmacokinetic Profiling
ADME Properties
Computational predictions using SwissADME indicate :
-
Lipophilicity (LogP): 0.82 (optimal for oral bioavailability).
-
Water Solubility: -2.15 (moderately soluble).
-
Blood-Brain Barrier Permeation: Low (log BB = -1.24).
Thermodynamic Stability
Density functional theory (DFT) at the B3LYP/6-31+G** level reveals:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume